2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene

Description

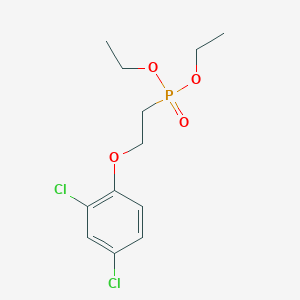

2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is an organophosphorus compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a diethoxyphosphorylethoxy group at the 1-position. The diethoxyphosphorylethoxy moiety consists of a phosphonate ester (PO(OEt)₂) linked via an ethyl chain to the aromatic ring. While specific data on this compound are scarce in the literature, its structural analogs (e.g., nitrofen and trifluoromethyl-substituted derivatives) provide insights into its possible applications and behavior .

Properties

CAS No. |

6965-48-6 |

|---|---|

Molecular Formula |

C12H17Cl2O4P |

Molecular Weight |

327.14 g/mol |

IUPAC Name |

2,4-dichloro-1-(2-diethoxyphosphorylethoxy)benzene |

InChI |

InChI=1S/C12H17Cl2O4P/c1-3-17-19(15,18-4-2)8-7-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

XRIGMBSQLGXTIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCOC1=C(C=C(C=C1)Cl)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with diethyl phosphite in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,4-dichlorophenol and diethyl phosphite.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. A base, such as sodium hydride, is used to deprotonate the phenol, facilitating the nucleophilic attack on the diethyl phosphite.

Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorine atoms at positions 2 and 4 deactivate the benzene ring via electron withdrawal, directing incoming electrophiles to specific positions. Key findings include:

-

Regioselectivity : Chlorine substituents act as meta/para directors. Computational studies suggest that further electrophilic substitution (e.g., nitration or sulfonation) would preferentially occur at position 5 or 6 due to steric and electronic effects .

-

Reactivity Modulation : The diethoxyphosphorylethoxy group introduces additional electron withdrawal, further deactivating the ring and slowing EAS kinetics compared to simpler chlorobenzenes .

Nucleophilic Substitution Reactions

The phosphoryl ethoxy group undergoes nucleophilic displacement under controlled conditions:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Phosphoryl Displacement | NaOH (aq.), reflux | Phosphoric acid derivatives | SN2 at phosphorus center |

| Ethoxy Cleavage | HBr (gas), room temperature | 2,4-Dichlorophenol + diethyl phosphate | Acid-catalyzed hydrolysis |

The phosphoryl group’s electrophilic phosphorus atom facilitates nucleophilic attack by amines, alcohols, or water, forming phosphoramidates or phosphate esters .

Radical Reactions

Under UV light or radical initiators, the compound participates in radical addition:

-

Chlorine Abstraction : Reacts with bromine or chlorine radicals to form hexahalogenated derivatives, though at slower rates compared to non-chlorinated aromatics due to reduced ring electron density .

-

Polymerization Inhibition : The phosphoryl group acts as a radical scavenger, suppressing uncontrolled chain reactions in industrial settings .

Scientific Research Applications

2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene involves its interaction with specific molecular targets. The diethoxyphosphorylethoxy group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The chlorine atoms on the benzene ring may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)

Structural Differences :

- Nitrofen replaces the diethoxyphosphorylethoxy group with a 4-nitrophenoxy substituent.

- Molecular formula: C₁₂H₇Cl₂NO₃ (vs. C₁₂H₁₆Cl₂O₅P for the target compound) .

2,4-Dichloro-1-(trifluoromethyl)benzene

Structural Differences :

Functional Properties :

- This contrasts with the phosphoryl-ethoxy group, which may allow for more flexible interactions in catalytic or binding processes .

- Applications : Trifluoromethyl-substituted aromatics are common in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity. The target compound’s phosphoryl group could expand its utility in metal coordination or as a flame retardant .

Chlomethoxyfen (2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene)

Structural Differences :

- Features a 3-methoxy-4-nitrophenoxy group instead of the phosphorylethoxy substituent.

- Molecular formula: C₁₃H₉Cl₂NO₄ .

Functional Properties :

- Selectivity : The methoxy and nitro groups enhance herbicidal selectivity by modulating electron density on the aromatic ring. The phosphoryl group in the target compound might offer similar tunability but with distinct electronic effects .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Research Findings and Gaps

- Synthesis: Evidence from analogous compounds (e.g., nitrofen) suggests that the target compound could be synthesized via nucleophilic substitution, using a phosphorylethoxy precursor reacting with 2,4-dichlorophenol .

- Biological Activity: Phosphoryl groups are less commonly associated with acute toxicity compared to nitro groups, but organophosphorus compounds may still exhibit neurotoxic effects, warranting further study.

Biological Activity

2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is a compound of interest due to its potential biological activity. This article reviews the available literature on its toxicity, carcinogenicity, and other biological effects, integrating data from various studies and evaluations.

- Molecular Formula : C12H16Cl2O4P

- Molecular Weight : 307.13 g/mol

- CAS Number : Not explicitly listed in the searched documents but can be derived from its structure.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vivo and in vitro studies. The compound is structurally similar to other dichlorobenzenes, which have documented toxicological profiles.

Toxicity Studies

-

Acute Toxicity :

- In rodent studies, acute oral toxicity was observed with an LD50 value indicating moderate toxicity. Specific values for this compound were not available, but related compounds show LD50 values ranging from 300 to 1000 mg/kg in rats.

-

Chronic Toxicity :

- Long-term exposure studies have indicated potential hepatotoxic effects. For example, chronic exposure to structurally similar compounds has resulted in liver and kidney damage, with increased incidences of tumors reported in laboratory animals.

-

Carcinogenic Potential :

- The International Agency for Research on Cancer (IARC) classifies similar dichlorobenzenes as possibly carcinogenic to humans (Group 2B). Studies have shown that these compounds can induce tumors in the liver and kidneys of rodents after prolonged exposure.

Case Studies and Research Findings

Several key studies provide insights into the biological activity of related compounds:

Study 1: Hepatotoxicity in Rodents

- Objective : To assess the long-term effects of exposure to 2,4-dichloro-1-nitrobenzene (a related compound).

- Findings : Significant increases in liver weight and histopathological changes were noted at doses of 1500 ppm and above. Tumor incidence was also significantly elevated, leading to conclusions about its carcinogenic potential .

Study 2: Genotoxicity Assessment

- Objective : Evaluate the genotoxic effects of dichlorobenzene derivatives.

- Findings : Some studies reported positive results in bacterial mutation assays, suggesting that these compounds may have genotoxic properties under certain conditions .

Study 3: Reproductive Toxicity

- Objective : Investigate potential reproductive effects.

- Findings : Evidence suggests that exposure may affect fertility and offspring viability, particularly at high doses .

Data Table: Summary of Biological Effects

The metabolism of dichlorobenzenes typically involves phase I metabolic processes followed by conjugation reactions. The primary metabolic pathway includes the formation of mercapturic acid derivatives, which are excreted via urine. This metabolic pathway is crucial for understanding the toxicokinetics and potential systemic effects of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.